Cas no 1599988-07-4 (3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid)

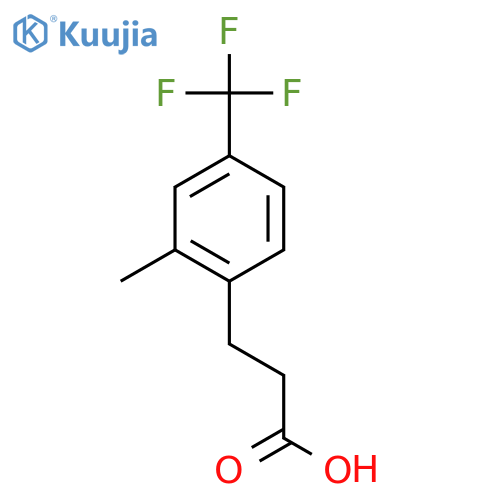

1599988-07-4 structure

商品名:3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid

CAS番号:1599988-07-4

MF:C11H11F3O2

メガワット:232.199054002762

MDL:MFCD22492413

CID:5005642

PubChem ID:91883729

3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2-methyl-4-(trifluoromethyl)phenyl)propanoic acid

- 3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid

-

- MDL: MFCD22492413

- インチ: 1S/C11H11F3O2/c1-7-6-9(11(12,13)14)4-2-8(7)3-5-10(15)16/h2,4,6H,3,5H2,1H3,(H,15,16)

- InChIKey: MJDNFYUARCIIHT-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(=C(C)C=1)CCC(=O)O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 250

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 37.3

3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010008636-250mg |

3-(2-Methyl-4-(trifluoromethyl)phenyl)propanoic acid |

1599988-07-4 | 97% | 250mg |

504.00 USD | 2021-07-06 | |

| Alichem | A010008636-1g |

3-(2-Methyl-4-(trifluoromethyl)phenyl)propanoic acid |

1599988-07-4 | 97% | 1g |

1,445.30 USD | 2021-07-06 | |

| Enamine | EN300-1930451-5.0g |

3-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |

1599988-07-4 | 5g |

$2110.0 | 2023-05-31 | ||

| Enamine | EN300-1930451-10.0g |

3-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |

1599988-07-4 | 10g |

$3131.0 | 2023-05-31 | ||

| Enamine | EN300-1930451-1g |

3-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |

1599988-07-4 | 1g |

$842.0 | 2023-09-17 | ||

| Alichem | A010008636-500mg |

3-(2-Methyl-4-(trifluoromethyl)phenyl)propanoic acid |

1599988-07-4 | 97% | 500mg |

823.15 USD | 2021-07-06 | |

| Enamine | EN300-1930451-0.1g |

3-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |

1599988-07-4 | 0.1g |

$741.0 | 2023-09-17 | ||

| Enamine | EN300-1930451-1.0g |

3-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |

1599988-07-4 | 1g |

$728.0 | 2023-05-31 | ||

| Enamine | EN300-1930451-2.5g |

3-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |

1599988-07-4 | 2.5g |

$1650.0 | 2023-09-17 | ||

| Enamine | EN300-1930451-0.05g |

3-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid |

1599988-07-4 | 0.05g |

$707.0 | 2023-09-17 |

3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

1599988-07-4 (3-2-methyl-4-(trifluoromethyl)phenylpropanoic acid) 関連製品

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量